

ATTO 590 for Two-Photon Excitation Microscopy: A Technical Guide

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the fluorescent dye **ATTO 590** and its application in two-photon excitation (2PE) microscopy. **ATTO 590**, a rhodamine-based dye, has emerged as a valuable tool for high-resolution cellular imaging due to its excellent photophysical properties, making it particularly well-suited for advanced microscopy techniques.^{[1][2]}

Core Photophysical and Two-Photon Properties

ATTO 590 exhibits a strong absorption profile, a high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} These characteristics contribute to its performance in demanding applications such as single-molecule detection and super-resolution microscopy. ^[2] For two-photon microscopy, a critical parameter is the two-photon absorption cross-section (σ_2), which quantifies the probability of the simultaneous absorption of two photons. A higher σ_2 value indicates more efficient excitation and, consequently, a brighter fluorescence signal.

The key quantitative data for **ATTO 590** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
One-Photon Absorption Maximum (λ_{abs})	593 nm	[1]
One-Photon Emission Maximum (λ_{em})	622 nm	[1]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.80	[3]
Fluorescence Lifetime (τ)	3.7 ns	[3]
Peak Two-Photon Excitation Wavelength	790 nm	[4]
Peak Two-Photon Action Cross-Section ($\sigma_2 \times \Phi$)	~250 GM	[4]

GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴s/photon).

Two-Photon Excitation Spectrum

The efficiency of two-photon excitation is wavelength-dependent. The two-photon action cross-section spectrum for **ATTO 590** NHS ester is presented below. This graph is crucial for selecting the optimal laser wavelength to achieve the brightest signal from the dye. The peak of the spectrum indicates the most efficient wavelength for two-photon excitation.

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Figure 1. Two-photon excitation spectrum of **ATTO 590** NHS ester. Data adapted from Velasco et al., 2015.

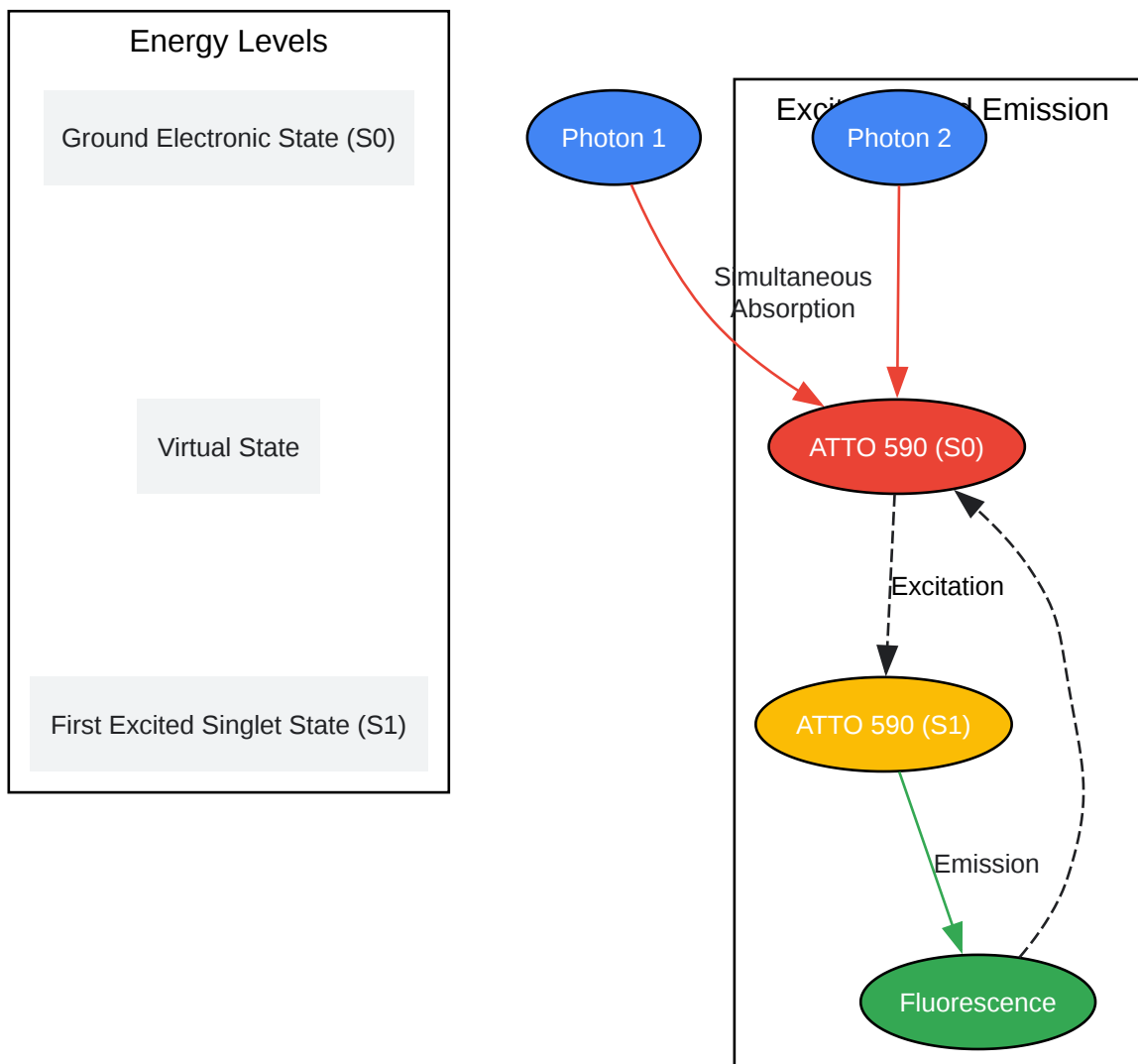
Experimental Protocols

The following sections provide detailed methodologies for utilizing **ATTO 590** in common two-photon microscopy applications.

Signaling Pathway: Two-Photon Excitation of **ATTO 590**

The fundamental process of two-photon excitation involves the simultaneous absorption of two lower-energy photons to excite a fluorophore to a higher energy state. This is in contrast to one-photon excitation, where a single, higher-energy photon is absorbed. The diagram below illustrates this process for **ATTO 590**.

Two-Photon Excitation of ATTO 590



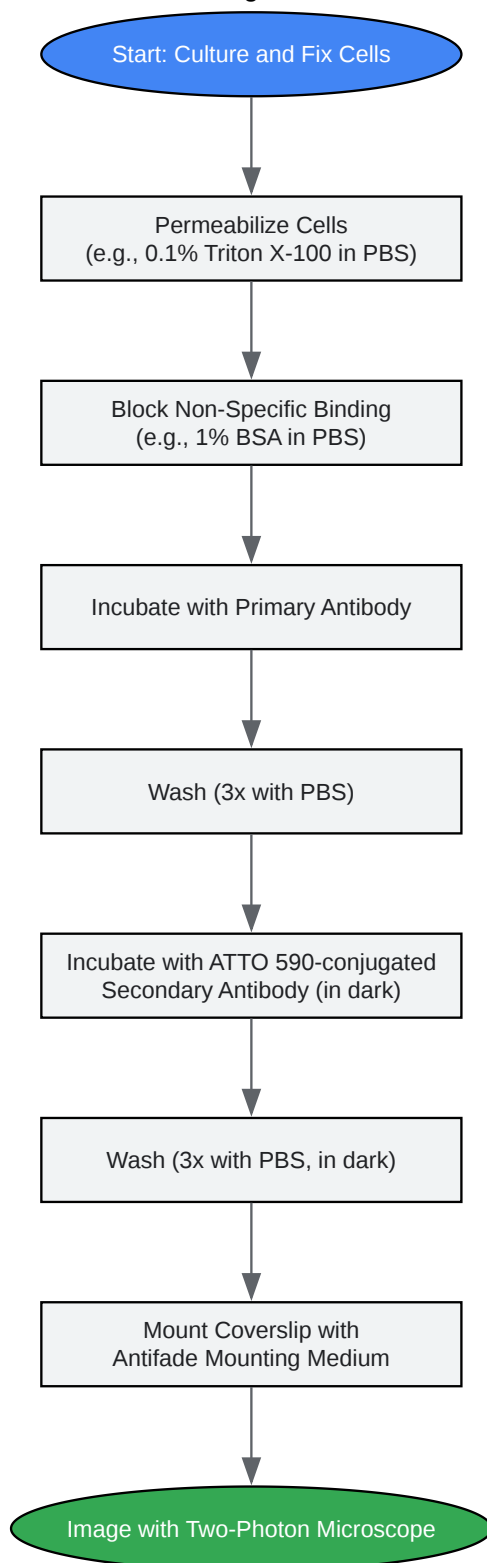
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Diagram 1: Principle of two-photon excitation for the **ATTO 590** fluorophore.

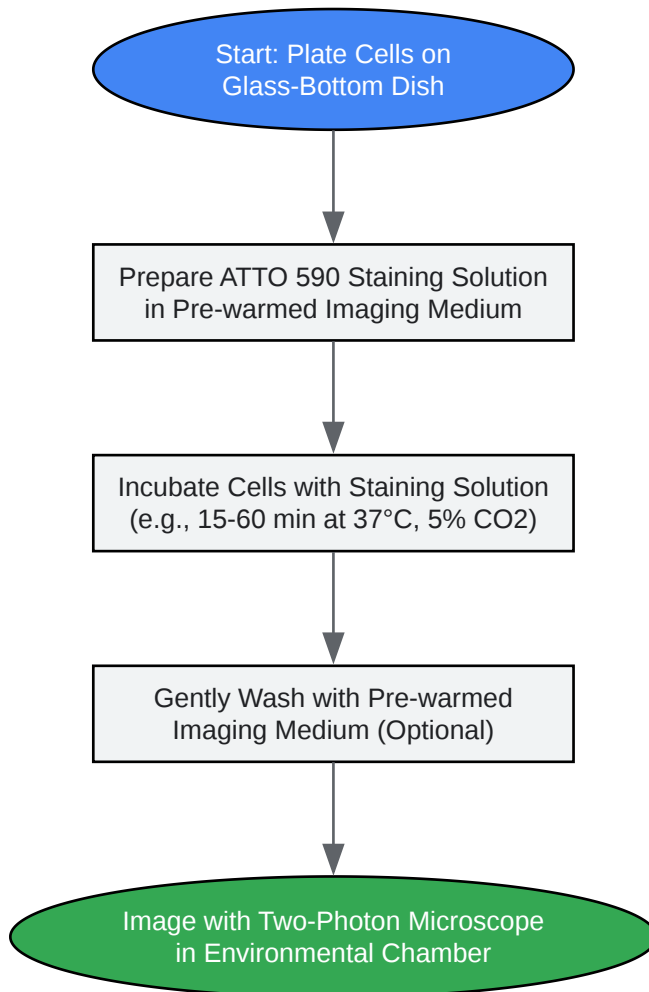
Experimental Workflow: Immunofluorescence Staining for 2P Microscopy

This protocol outlines the steps for staining fixed cells with **ATTO 590**-conjugated secondary antibodies for subsequent two-photon imaging.

Immunofluorescence Staining Workflow for 2P Microscopy



Live-Cell Imaging Workflow with ATTO 590



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